2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(4-amino-2,5-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-6-10(13-4-3-12)8(2)5-9(7)11/h5-6,12H,3-4,11H2,1-2H3 |
InChI Key |
LVSMKRHRAYWEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCO)C)N |
Origin of Product |
United States |
Discovery and Potential Occurrence in Biological Systems
Identification of Structurally Related Phenoxyethanamine Compounds in Microbial Extracts
While 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol has not been definitively isolated from microbial sources, the core chemical scaffold of phenoxyethanamine and its simpler, non-phenoxy analogs, such as phenylethanolamine, have been identified in various microorganisms. The production of aromatic amines by gut bacteria, for instance, is a well-documented phenomenon, often occurring through the enzymatic modification of aromatic amino acids.
Microorganisms, particularly those from the phylum Actinobacteria, are renowned for their prolific production of diverse secondary metabolites. For example, species of Nocardiopsis have been found to produce phenoxazine (B87303) derivatives. Although structurally more complex, these compounds feature a diether linkage to a benzene (B151609) ring, demonstrating the capability of microbial enzymes to synthesize phenoxy-type structures. The presence of such biosynthetic machinery suggests that the formation of simpler phenoxyethanamines by microorganisms is plausible.
The general class of phenylethanolamines, which share the ethanolamine (B43304) side chain with the target compound, are known to be produced by various bacteria. This indicates that the enzymatic pathways for the synthesis of the ethanolamine portion of the molecule are present in the microbial kingdom. The combination of this with the known ability of microbes to synthesize and modify phenolic compounds provides a strong basis for the hypothetical existence of this compound as a natural product.
Methodologies for Isolation and Detection from Complex Biological Matrices
The isolation and detection of a specific, potentially low-abundance compound like this compound from a complex biological matrix such as a microbial fermentation broth would require a multi-step approach. Initially, a solvent extraction would be employed to separate compounds based on their polarity. Given the structure of the target molecule, a moderately polar solvent system would likely be effective.
Following initial extraction, chromatographic techniques would be essential for further purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating individual compounds from a mixture. A reversed-phase HPLC column, which separates molecules based on hydrophobicity, would be a suitable choice. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve the best separation.
For detection and identification, mass spectrometry (MS) coupled with HPLC (LC-MS) is the method of choice. This technique provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure. High-resolution mass spectrometry would be particularly valuable for determining the precise elemental composition of the molecule, further confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy of the purified compound would provide the definitive structural confirmation by revealing the connectivity of atoms within the molecule.
Table 1: Methodologies for Isolation and Detection
| Technique | Purpose |
|---|---|
| Solvent Extraction | Initial separation of compounds based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | Purification of the target compound from a complex mixture. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. |
Hypothetical Biosynthetic Pathways and Metabolite Profiling (Theoretical Considerations)
The biosynthesis of this compound in a hypothetical microbial system would likely originate from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other aromatic compounds in bacteria and plants.
The pathway could commence with chorismate, a key branch-point intermediate in the shikimate pathway. A series of enzymatic reactions, including amination and decarboxylation, could convert chorismate into a substituted aminophenol precursor. The dimethyl substitutions on the benzene ring would likely be introduced by methyltransferases, enzymes that are common in microbial secondary metabolism and typically use S-adenosyl methionine (SAM) as a methyl group donor.
The formation of the ether linkage is a critical step. This could be catalyzed by an O-methyltransferase with broad substrate specificity or a dedicated ether-forming enzyme. The ethan-1-ol side chain could be installed through several possible routes, including the action of a hydroxylase on a two-carbon side chain precursor.
Metabolite profiling of a microorganism suspected of producing this compound would involve a comprehensive analysis of its metabolic products under various growth conditions. By comparing the metabolic profiles of wild-type and genetically modified strains (e.g., with knockouts of specific biosynthetic genes), it would be possible to identify the intermediates of the proposed pathway and confirm the involvement of specific enzymes.
Table 2: Hypothetical Biosynthetic Steps
| Step | Reaction | Enzyme Class (Hypothetical) |
|---|---|---|
| 1 | Conversion of Chorismate to an Aminophenol Precursor | Aminotransferase, Decarboxylase |
| 2 | Methylation of the Phenolic Ring | Methyltransferase |
| 3 | Formation of the Ether Linkage | O-methyltransferase/Ether synthase |
| 4 | Formation of the Ethan-1-ol Side Chain | Hydroxylase/Side chain modifying enzymes |
Synthetic Methodologies for 2 4 Amino 2,5 Dimethylphenoxy Ethan 1 Ol and Analogues
Established Synthetic Pathways to the Phenoxyethanolamine Core Structure
The construction of the fundamental phenoxyethanolamine scaffold can be approached by three main synthetic operations: introduction of the phenoxy group via etherification, functionalization of the aromatic ring with an amino group, and formation of the ethan-1-ol side chain.
The Williamson ether synthesis is a cornerstone method for forming the aryl ether bond central to the phenoxyethanolamine structure. jk-sci.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile. This nucleophile then attacks an alkyl halide, leading to the formation of an ether and a metal halide salt. masterorganicchemistry.com
For the synthesis of phenoxyethanols, the reaction typically involves a substituted phenol and a 2-haloethanol, such as 2-chloroethanol (B45725). google.com The choice of base is critical, with common options for aryl ether synthesis including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com The reaction is often performed in a polar aprotic solvent to facilitate the SN2 pathway. jk-sci.com
An alternative "green chemistry" approach involves reacting a phenol with ethylene (B1197577) carbonate in the presence of an alkaline catalyst. google.com This method avoids the use of halogenated compounds. Another route is the reaction between a phenol and ethylene oxide, also catalyzed by a base. google.com
Introducing an amino group onto the aromatic ring is a key step. While direct C-H amination of arenes is an area of active research, a more traditional and widely practiced approach involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group. stackexchange.com
The synthesis often begins with a substituted phenol, which is first nitrated using a mixture of nitric acid and sulfuric acid. stackexchange.com The directing effects of the existing substituents on the phenol guide the position of the incoming nitro group. For instance, hydroxyl and alkyl groups are ortho-, para-directing activators.
Once the nitro-aromatic intermediate is obtained, the nitro group is reduced to a primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst (such as palladium, platinum, or nickel) or chemical reduction using metals in acidic conditions, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
The ethan-1-ol side chain is typically introduced concurrently with the ether linkage. As described in the etherification section (3.1.1), reacting a phenoxide with a molecule that already contains the two-carbon alcohol moiety is a direct and efficient method. Reagents such as 2-chloroethanol, 2-bromoethanol, or ethylene oxide are commonly employed. google.com When 2-haloethanols are used, the reaction is a classic Williamson ether synthesis. wikipedia.org The reaction of a phenol with ethylene oxide results in the ring-opening of the epoxide by the nucleophilic phenoxide, directly forming the 2-phenoxyethanol (B1175444) structure. google.com Synthetic routes to various β-amino alcohol derivatives are of significant importance as these structures are prevalent in pharmaceuticals and natural products. gaylordchemical.com
Targeted Synthesis Approaches for 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol
A logical and efficient synthetic route to this compound integrates the aforementioned strategies. The synthesis would commence with an available starting material, 2,5-dimethylphenol.
The proposed multi-step synthesis is as follows:
Nitration of 2,5-dimethylphenol : The starting phenol is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group onto the aromatic ring. The hydroxyl and two methyl groups are activating, ortho-para directors. Steric hindrance from the methyl groups at positions 2 and 5 would strongly favor the introduction of the nitro group at the less hindered para-position (position 4), yielding the intermediate 2,5-Dimethyl-4-nitrophenol (B1362424) . aromsyn.combldpharm.com
Etherification : The resulting 2,5-dimethyl-4-nitrophenol is then subjected to a Williamson ether synthesis. It is deprotonated with a base like sodium hydroxide to form the corresponding phenoxide. This phenoxide is subsequently reacted with 2-chloroethanol to form the ether linkage and the ethanol (B145695) side chain, producing 2-(2,5-Dimethyl-4-nitrophenoxy)ethan-1-ol . A similar synthesis has been described for the related compound 3-methylamino-4-nitrophenoxyethanol. europa.eu
Reduction : The final step is the reduction of the nitro group of 2-(2,5-dimethyl-4-nitrophenoxy)ethan-1-ol to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with a metal/acid combination. This step yields the target compound, This compound .
This targeted pathway is linear, relies on well-understood reactions, and allows for clear control over the regiochemistry of the aromatic ring substitution.
Diversification Strategies for Phenoxyethanolamine Derivatives and Analogues
The core phenoxyethanolamine structure can be systematically modified to generate a library of analogues. These modifications can be made to the aromatic ring, the amino group, or the ethanol side chain, allowing for the exploration of structure-activity relationships.
The aromatic ring of the phenoxyethanolamine core or its precursors offers multiple sites for further functionalization.
Alkylation: Alkyl groups can be introduced onto the aromatic ring using Friedel-Crafts alkylation on the starting phenol or a protected derivative. More commonly, selective O-alkylation or N-alkylation is performed on aminophenol structures. umich.eduresearchgate.net To achieve selective O-alkylation on an aminophenol, the more nucleophilic amino group is often first protected, for example, by forming an imine with benzaldehyde. researchgate.net After protection, the hydroxyl group can be alkylated, followed by hydrolysis to remove the protecting group and liberate the amine. researchgate.net Conversely, selective N-alkylation can be achieved via reductive amination, where an aminophenol is reacted with an aldehyde or ketone in the presence of a reducing agent. umich.edu
The following table summarizes various substituents that can be introduced onto the aromatic ring of a phenoxyethanolamine precursor.
| Modification Type | Reagent Example | Position of Substitution | Resulting Structure |
| Halogenation | N-Bromosuccinimide (NBS) | Ortho/Para to OH/NH₂ | Bromo-substituted ring |
| Halogenation | Sulfuryl Chloride (SO₂Cl₂) | Ortho/Para to OH/NH₂ | Chloro-substituted ring |
| Alkylation | Benzyl Bromide (BnBr) | O- or N-alkylation | Benzyloxy or Benzylamino derivative |
| Alkylation | Methyl Iodide (MeI) | O- or N-alkylation | Methoxy or Methylamino derivative |
Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (Cl, Br, I) onto the electron-rich aromatic ring. The potent activating and ortho-, para-directing effects of the hydroxyl and amino groups dictate the position of halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for controlled monohalogenation.
These diversification strategies enable the synthesis of a wide array of analogues from common intermediates, facilitating the systematic study of how different substitution patterns on the aromatic ring influence the compound's properties.
Functionalization at the Amino Group (e.g., N-alkylation, acylation)
The primary amino group in this compound is a key site for structural modification, allowing for the synthesis of a diverse range of analogues through reactions such as N-alkylation and N-acylation. These modifications can significantly alter the molecule's physicochemical properties.
N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. A common challenge is controlling the degree of alkylation to selectively obtain mono- or di-alkylated products. chemrxiv.org
Reductive amination is a widely used technique. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. For instance, N-methylation can be carried out using formaldehyde (B43269) in the presence of a reducing agent. google.com Supported platinum metal catalysts have been employed for the reductive N-alkylation of aliphatic amines and amino alcohols with aldehydes in the presence of hydrogen. google.com
Direct alkylation with alkyl halides is another approach, though it often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. chemrxiv.org Controlling reaction conditions such as temperature and the stoichiometry of the alkylating agent is crucial to favor the desired mono-alkylated product. chemrxiv.org Novel methodologies are being explored to achieve selective mono-N-alkylation, sometimes involving protecting groups or specialized catalysts to avoid the formation of N,N-dialkylated by-products. chemrxiv.org
N-Acylation: N-acylation introduces an acyl group to the amino function, forming an amide linkage. This is a common transformation in organic synthesis. N-acylated amino alcohols are important intermediates, for example, in the synthesis of ceramides (B1148491) for cosmetic and pharmaceutical applications. googleapis.com
The reaction is typically performed using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For the selective N-acylation of amino alcohols, care must be taken to avoid O-acylation of the hydroxyl group. The use of mixed anhydrides at controlled temperatures (e.g., 20-30°C) can favor N-acylation. googleapis.com Peptide coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), are also effective for coupling carboxylic acids to the amino group of amino acid derivatives. mdpi.com The choice of solvent and base is critical for achieving high yields and selectivity.
Table 1: Comparison of N-Alkylation and N-Acylation Methods
| Method | Reagents | Typical Products | Key Considerations |
|---|---|---|---|
| N-Alkylation | |||
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂/Catalyst) | Mono- or Di-alkylated amines | Good control over degree of alkylation. |
| Direct Alkylation | Alkyl Halide, Base | Mixture of mono-, di-alkylated amines, and quaternary salts | Often results in over-alkylation; requires careful control of stoichiometry. chemrxiv.org |
| N-Acylation | |||
| Acyl Halides/Anhydrides | Acyl Chloride/Anhydride, Base | Amides | Highly reactive; may require protection of other functional groups. |
| Activated Carboxylic Acids | Carboxylic Acid, Coupling Agent (e.g., DMTMM, EDC·HCl) | Amides | Milder conditions, good for complex molecules. mdpi.comresearchgate.net |
Alterations to the Ethan-1-ol Side Chain (e.g., chain extension, branching)
Modifying the ethan-1-ol side chain of this compound offers another avenue for creating structural analogues. These alterations can include extending the two-carbon chain or introducing branches.
Chain Extension: Synthesizing analogues with longer side chains, such as propanol (B110389) or butanol derivatives, typically requires starting from different precursors. For example, instead of using a two-carbon electrophile to introduce the side chain onto the parent phenol, a three- or four-carbon electrophile containing a protected hydroxyl group can be used. A general synthetic route involves the nucleophilic attack of a phenoxide on an appropriate aminoalkylchloride hydrochloride under heating. nih.gov The length of the side chain can influence the biological activity of the resulting compounds. nih.gov
For instance, the synthesis of 1-alkoxypropan-2-ol derivatives has been achieved by reacting a quinoline (B57606) carboxamide with a Grignard reagent (MeMgBr) to form an ethenone, which is then epoxidized and subsequently opened by an alcohol to yield the extended and functionalized side chain. nih.gov This multi-step approach allows for significant variation in the side chain structure.
Branching: Introducing branching, for example, by adding a methyl group to the side chain, can create chiral centers and influence the molecule's conformation. The synthesis of branched analogues often requires specific building blocks. For example, starting with a branched epoxide which is then opened by the phenoxide anion would introduce a branched side chain. The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases a method to introduce a methyl branch at the carbon bearing the hydroxyl group. nih.gov The length and nature of the side chain, including branching, have been shown to be important for the antitubercular activity of related aminoether compounds. nih.gov
Table 2: Strategies for Side Chain Alteration
| Modification | Synthetic Strategy | Example Precursors |
|---|---|---|
| Chain Extension | Nucleophilic substitution with longer chain electrophiles. | 1-chloro-3-propanol, 1-bromo-4-butanol (with appropriate protection). |
| Branching | Use of branched building blocks, such as substituted epoxides. | Propylene oxide, 1,2-epoxybutane. |
| Functionalization | Multi-step synthesis involving Grignard reactions and epoxidation. | Weinreb amides, Grignard reagents, epoxidizing agents. nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of stereocenters into analogues of this compound can be achieved through various stereoselective synthesis strategies, particularly when modifying the ethan-1-ol side chain. This is crucial as different enantiomers or diastereomers of a molecule can have distinct biological activities.
One common approach is the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as alkylation, in a stereoselective manner. mdpi.comnih.gov The auxiliary is then removed to yield the enantioenriched product. The Strecker reaction, using a chiral amine like (R)-2-phenylglycinol as an auxiliary, can be used to synthesize chiral α-amino acids. nih.gov
Asymmetric catalysis is another powerful tool. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of ketones is a method for producing chiral alcohols. nih.gov Similarly, the enantioselective reduction of α-keto acids using amino acid dehydrogenases is a biocatalytic method for preparing chiral amino acids with high enantioselectivity. mdpi.com Biocatalysis, using enzymes or whole microorganisms, offers a green and highly selective route to chiral intermediates like chiral alcohols. mdpi.com For example, various microorganisms can reduce ketones to their corresponding (R)- or (S)-alcohols with high enantiomeric excess. mdpi.com
The synthesis of chiral building blocks that can be incorporated into the final molecule is also a viable strategy. Chiral epoxides, for instance, can be synthesized and then used in ring-opening reactions with the phenoxide to create a chiral side chain.
Table 3: Overview of Stereoselective Synthesis Methods
| Approach | Description | Example |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. | Use of chiral oxazolidinones to direct alkylation. nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantioenriched product. | Asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a chiral catalyst. nih.gov |
| Biocatalysis | Use of enzymes or microorganisms to perform stereoselective transformations. | Microbial reduction of a ketone to a single enantiomer of an alcohol. mdpi.com |
| Chiral Pool Synthesis | Starting from readily available enantiopure natural products. | Using chiral amino acids or sugars as starting materials. |
Green Chemistry Principles and Sustainable Synthesis Routes for Phenoxyethanolamine Production
Applying the principles of green chemistry to the synthesis of phenoxyethanolamines is essential for developing environmentally sustainable and economically viable production processes. researchgate.net Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances. researchgate.netwisdomlib.orgnih.gov
Key principles applicable to phenoxyethanolamine synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. This reduces waste and can often lead to more selective reactions. rsc.org For example, developing catalytic processes for N-alkylation can be a greener alternative to methods that use stoichiometric reagents. google.com
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, instead of petrochemicals. rsc.org For example, amino acids like lysine, produced by fermentation, can be hydrogenated to produce renewable amino alcohols. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Methods like microwave heating or ultrasound-assisted synthesis can sometimes reduce reaction times and energy requirements. nih.gov
Waste Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. nih.govresearchgate.net One-pot or multi-component reactions can reduce the number of steps and purification stages, thereby minimizing waste. nih.gov
Sustainable routes for producing key intermediates are actively being researched. For example, isocyanates, which can be used to form carbamates, are traditionally synthesized using highly toxic phosgene. Greener, phosgene-free routes are being developed that start from amines or formamides. researchgate.net Similarly, developing catalytic routes to replace hazardous starting materials like ethylene oxide in the synthesis of the ethanolamine (B43304) moiety is a key goal for sustainable production. rsc.org
Table 4: Application of Green Chemistry Principles
| Principle | Application in Phenoxyethanolamine Synthesis |
|---|---|
| Atom Economy | Favoring addition reactions over substitution or elimination reactions. |
| Safer Solvents | Using water or ethanol instead of chlorinated solvents like dichloromethane. nih.gov |
| Catalysis | Employing heterogeneous catalysts for ease of separation and reuse in steps like reductive amination. google.comrsc.org |
| Renewable Feedstocks | Investigating bio-based phenols and ethanolamines as starting materials. rsc.org |
| Waste Prevention | Implementing one-pot synthesis procedures to combine multiple reaction steps. nih.gov |
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol, providing detailed information about its atomic connectivity and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would serve as the cornerstone for elucidating the molecular framework of this compound.
¹H NMR spectroscopy would provide critical information on the number of different types of protons, their chemical environments, and their neighboring protons. The expected spectrum would feature distinct signals for the aromatic protons, the protons of the two methyl groups attached to the benzene (B151609) ring, the methylene (B1212753) protons of the ethoxy chain, the hydroxyl proton, and the amino protons. The splitting patterns (multiplicity) of these signals would reveal the connectivity between adjacent protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of aromatic, aliphatic, and methyl carbons.
Expected ¹H NMR Data: A detailed experimental ¹H NMR data table for this compound is not publicly available in the searched scientific literature.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic CH | 6.0 - 7.5 | Singlet, Doublet |
| -OCH₂- | 3.5 - 4.5 | Triplet |
| -CH₂OH | 3.5 - 4.5 | Triplet |
| Ar-CH₃ | 2.0 - 2.5 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| -OH | Variable | Singlet |
Expected ¹³C NMR Data: A detailed experimental ¹³C NMR data table for this compound is not publicly available in the searched scientific literature.
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic C-O | 140 - 160 |
| Aromatic C-N | 135 - 155 |
| Aromatic C-C | 110 - 130 |
| -OCH₂- | 60 - 70 |
| -CH₂OH | 55 - 65 |
| Ar-CH₃ | 15 - 25 |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in the molecule.
FTIR spectroscopy would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol functionalities.
Raman spectroscopy , being complementary to FTIR, would also be used to identify these functional groups, with aromatic ring vibrations often showing strong Raman signals.
Expected Vibrational Spectroscopy Data: Detailed experimental FTIR and Raman data for this compound are not publicly available in the searched scientific literature.
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-O Stretch (Ether/Alcohol) | 1000 - 1300 | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, corroborating the connectivity of the molecule established by NMR.
Expected HRMS Data: Experimental HRMS data for this compound is not publicly available in the searched scientific literature.
| Ion | Expected m/z |
| [M+H]⁺ | Calculated for C₁₀H₁₆NO₂ |
| [M+Na]⁺ | Calculated for C₁₀H₁₅NNaO₂ |
Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is crucial for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a fingerprint for the compound, which can be compared against spectral libraries for identification.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Determination of Unit Cell Parameters and Crystal Packing
Successful crystallization of this compound would allow for the determination of its crystal system, space group, and unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice). Analysis of the crystal structure would also reveal how the molecules are arranged and interact with each other in the solid state, including any hydrogen bonding networks involving the amino and hydroxyl groups.
Expected Crystallographic Data: No experimental crystallographic data for this compound is publicly available in the searched scientific literature. A hypothetical data table is presented below to illustrate the type of information that would be obtained.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The molecular structure of this compound contains several functional groups capable of engaging in hydrogen bonding: a primary amino group (-NH2), a primary hydroxyl group (-OH), and an ether oxygen (-O-). These groups dictate the compound's solid-state structure and its interactions in solution.
Intramolecular Hydrogen Bonding: Within a single molecule, the hydroxyl group can act as a hydrogen bond donor, while the ether oxygen or the nitrogen of the amino group can act as an acceptor. This can lead to the formation of a five-membered or six-membered ring-like conformation, respectively. Infrared (IR) spectroscopy studies on similar amino alcohols have shown that such intramolecular hydrogen bonds are common and often strong, indicated by significant frequency shifts of the hydroxyl stretching band. The strength of these interactions is influenced by the basicity of the nitrogen atom and the stereochemistry of the molecule. For molecules with a stronger hydrogen-bonding ability, deactivation of the excited state can be influenced by these intramolecular interactions. nih.gov
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary forces governing the crystal packing and bulk properties of the compound. The amino and hydroxyl groups are potent donors and acceptors, leading to the formation of extensive hydrogen-bond networks. In the solid state, these interactions can result in various supramolecular structures, such as chains, sheets, or three-dimensional networks. For instance, studies on salts of related amino alcohols show that NH3+∙∙∙−OOC and OH∙∙∙−OOC synthons are common, forming robust connectivity patterns in the crystal lattice. mdpi.com In solution, these strong intermolecular forces can lead to self-association, where molecules form dimers or larger aggregates, influencing properties like solubility and viscosity.
The potential hydrogen bond donors and acceptors within the molecule are summarized in the table below.
| Functional Group | Role in Hydrogen Bonding |
| Hydroxyl (-OH) | Donor & Acceptor |
| Amino (-NH2) | Donor & Acceptor |
| Ether (-O-) | Acceptor |
Studies of Polymorphism and Co-crystallization in Phenoxyethanolamine Derivatives
Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have distinct arrangements of molecules in the crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, and stability. Research on related amino alcohol salts has demonstrated the existence of polymorphism. mdpi.com For example, salts of 2-amino-1-butanol and 2-amino-2-methyl-1-propanol (B13486) have been shown to crystallize in different polymorphic forms, with variations in hydrogen bonding and π∙∙∙π stacking interactions leading to distinct connectivity motifs. mdpi.com Given the conformational flexibility and multiple hydrogen bonding sites in this compound, it is highly probable that this compound or its salts could also exhibit polymorphism under different crystallization conditions.
Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice. jpionline.orgnih.gov The functional groups in this compound (hydroxyl, amino, and ether) make it an excellent candidate for forming co-crystals. These groups can form robust hydrogen bonds with a variety of pharmaceutically acceptable coformers. nih.govresearchgate.net
The primary goal of co-crystallization is often to improve properties like aqueous solubility, dissolution rate, and stability without altering the chemical structure of the API. nih.gov The selection of a suitable coformer is critical and is often guided by principles of crystal engineering and supramolecular chemistry, such as matching hydrogen bond donors and acceptors. jpionline.org
Below is a table of potential coformers that could be screened for co-crystallization with this compound based on their functional groups.
| Coformer Class | Examples | Rationale for Selection |
| Carboxylic Acids | Benzoic acid, Succinic acid, Fumaric acid | Forms strong hydrogen bonds between the acid's carboxyl group and the compound's amino and hydroxyl groups. |
| Amides | Nicotinamide, Isoniazid | The amide group can act as both a hydrogen bond donor and acceptor, complementing the API's functional groups. |
| Phenols | Resorcinol, Hydroquinone | Phenolic hydroxyl groups can interact with the amino and ether functionalities of the API. |
| Other | Saccharin, Urea | These coformers contain strong hydrogen bonding motifs (e.g., N-H, C=O, SO2) that can form stable synthons. |
Chromatographic Separation Techniques
Chromatographic methods are essential for the analysis of this compound, enabling its separation from impurities, its quantification, and the resolution of its enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
HPLC is a cornerstone technique for assessing the purity and determining the concentration of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. pensoft.netpensoft.net
A typical RP-HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH. pensoft.netsielc.com The presence of the basic amino group means that pH control is crucial for achieving good peak shape and retention time reproducibility. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ring of the compound absorbs strongly.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 μm). mdpi.com This results in significantly higher efficiency, resolution, and speed, allowing for much shorter analysis times while often improving sensitivity. mdpi.com A method developed for HPLC can often be transferred to a UPLC system for improved performance. sielc.com
A representative table outlining a hypothetical HPLC method for this compound is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
The this compound molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group. Consequently, it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are critical. phenomenex.com
High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective technique for separating enantiomers. csfarmacie.czyakhak.org The separation is achieved based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
For the separation of amino alcohols, several types of CSPs have proven effective:
Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. yakhak.orgresearchgate.net They offer broad enantioselectivity for a wide range of compounds, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
Cyclodextrin-based CSPs: These phases, particularly derivatized β-cyclodextrins, are effective for separating enantiomers that can fit into the hydrophobic cavity of the cyclodextrin (B1172386) molecule. researchgate.net The separation of amino alcohols on these columns is often performed in reversed-phase mode. researchgate.net
Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are effective for compounds containing aromatic rings and hydrogen bonding groups.
Macrocyclic antibiotic CSPs: Phases based on molecules like vancomycin (B549263) or teicoplanin can separate a variety of chiral compounds, including amines and amino alcohols, due to their complex structures offering multiple interaction sites. csfarmacie.cz
The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, is crucial for optimizing the separation. yakhak.org
The following table compares common CSPs for the enantiomeric separation of amino alcohols.
| CSP Type | Common Trade Names | Typical Mobile Phase | Primary Separation Mechanism |
| Polysaccharide (Cellulose/Amylose) | Chiralcel OD, Chiralpak AD, Lux Cellulose/Amylose | Normal Phase (Hexane/Alcohol)Reversed Phase (Acetonitrile/Buffer) | Hydrogen bonding, steric hindrance, dipole-dipole interactions |
| Cyclodextrin | Cyclobond, Astec CYCLO | Reversed Phase (Methanol/Buffer) | Host-guest inclusion complexation, hydrogen bonding at the rim |
| Macrocyclic Antibiotic | Chirobiotic V, Chirobiotic T | Polar Organic, Reversed Phase, Normal Phase | Hydrogen bonding, ionic interactions, steric interactions |
| Pirkle-type (Brush-type) | Whelk-O1, (S,S)-DACH-DNB | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole-dipole interactions |
Conformational Analysis and Molecular Geometry Investigations
Experimental Conformational Studies of Phenoxyethanolamine Scaffolds
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the preferred conformations of phenoxyethanolamine derivatives in solution. Studies on analogous compounds, such as 1-alkylamino-3-aryloxy-2-propanols, have provided significant insights into the conformational behavior of this class of molecules.
The key intramolecular interactions in the proposed rigid conformation of a protonated phenoxyethanolamine scaffold are illustrated in the table below.
| Interacting Groups | Type of Interaction | Implication for Conformation |
| Ammonium (B1175870) (-NH3+) and Ether Oxygen | Hydrogen Bond | Contributes to a folded, bicyclic-like structure. |
| Hydroxyl (-OH) and Ammonium (-NH3+) | Hydrogen Bond | Further stabilizes the folded conformation. |
It is important to note that the stability of this rigid conformation is dependent on the solvent environment, with nonpolar solvents favoring the intramolecularly hydrogen-bonded state.
Theoretical Approaches to Elucidating Conformational Landscapes and Rotational Barriers
Theoretical and computational chemistry provides powerful tools to complement experimental findings and to explore the conformational landscapes of molecules in detail. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of different conformers and the rotational barriers that separate them. mdpi.com
For the phenoxyethanolamine framework, the key rotatable bonds that define its conformation are:
The C(aryl)-O bond
The O-C(ethanol) bond
The C-C bond in the ethanolamine (B43304) side chain
The C-N bond
Theoretical studies on related molecules have shown that rotation around these bonds is subject to steric and electronic effects. For instance, the rotation of the phenoxy group relative to the ethanolamine side chain can be hindered by interactions between the ortho-substituents on the aromatic ring and the side chain.
| Rotatable Bond | Typical Calculated Rotational Barrier (kcal/mol) | Consequence for Conformational Flexibility |
| C(aryl)-O | 2-5 | Relatively low barrier, allowing for flexibility in the orientation of the phenoxy ring. |
| C-C (side chain) | 3-6 | Higher barrier, leading to more defined gauche and anti conformations. |
These theoretical approaches are crucial for understanding the dynamic nature of these molecules and for identifying the low-energy conformations that are most likely to be populated.
Influence of Protonation and Solvent Effects on Molecular Geometry and Conformation
The protonation state of the amino group and the nature of the surrounding solvent have a profound impact on the molecular geometry and conformational preferences of phenoxyethanolamines. As alluded to in the experimental studies, protonation of the amino group is a prerequisite for the formation of the stable, intramolecularly hydrogen-bonded conformation. nih.gov
In an aqueous environment, the situation is more complex. Water molecules can compete for hydrogen bonding with the ammonium and hydroxyl groups, potentially disrupting the intramolecular hydrogen bonds that stabilize the "rigid" conformation. Molecular dynamics simulations of similar molecules have shown that explicit solvent molecules can form hydrogen-bonding bridges between different functional groups of the molecule, leading to a more dynamic and flexible structure.
The influence of protonation and solvent can be summarized as follows:
| Condition | Dominant Interactions | Expected Conformational Behavior |
| Nonpolar solvent, protonated | Intramolecular H-bonds | Favors a rigid, folded conformation. |
| Polar/aqueous solvent, protonated | Intermolecular H-bonds with solvent | Increased conformational flexibility, potential disruption of the rigid structure. |
| Neutral (unprotonated) | Weaker intramolecular interactions | Greater overall flexibility. |
These effects are critical for understanding how these molecules behave in different chemical and biological environments.
Analysis of Torsion Angles and their Distribution within the Phenoxyethanolamine Framework
The principal torsion angles in the phenoxyethanolamine side chain are:
τ1 (C(aryl)-O-C-C): Describes the orientation of the ethanolamine chain relative to the phenoxy ring.
τ2 (O-C-C-N): Defines the gauche or anti relationship between the ether oxygen and the amino group.
While a crystal structure for 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol is not publicly available, analysis of related phenoxypropanolamine structures often reveals a preference for specific torsion angles that lead to either an extended or a folded conformation of the side chain.
Below is a table of representative torsion angles for a generic phenoxyethanolamine scaffold in two plausible conformations.
| Torsion Angle | Extended Conformation (°) | Folded Conformation (°) |
| τ1 (C(aryl)-O-C-C) | ~180 | ~60 to ~120 |
| τ2 (O-C-C-N) | ~180 (anti) | ~60 (gauche) |
The distribution of these torsion angles in a large number of related crystal structures can provide a statistical understanding of the conformational preferences of the phenoxyethanolamine scaffold. This information is invaluable for building accurate molecular models and for understanding the structural basis of the properties of these compounds.
Computational Chemistry and in Silico Modeling
Electronic Structure Calculations (Density Functional Theory, ab initio methods)
Electronic structure calculations are foundational to computational chemistry, providing a quantum mechanical perspective on molecular systems. Methods such as Density Functional Theory (DFT) and ab initio ("from the beginning") calculations are used to solve the electronic Schrödinger equation, offering predictions of various chemical properties based solely on physical constants. wikipedia.org These methods are instrumental in understanding the fundamental electronic makeup of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol.
A primary application of DFT and ab initio methods is the determination of a molecule's most stable three-dimensional structure, a process known as geometry optimization. stackexchange.comresearchgate.net This procedure iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible ground state energy, representing the molecule's most stable conformation. stackexchange.commdpi.com For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its structure. The resulting energetics provide insights into the molecule's stability.
While specific calculated data for this molecule is not published, the following table illustrates the type of data that a geometry optimization calculation would yield.
Illustrative Data: Predicted Molecular Geometry Parameters This table contains hypothetical data for illustrative purposes to show the expected output of a DFT-based geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(phenyl)-O(ether) | 1.37 Å |
| Bond Length | O(ether)-C(ethyl) | 1.43 Å |
| Bond Length | C(ethyl)-C(ethyl) | 1.53 Å |
| Bond Length | C(ethyl)-O(hydroxyl) | 1.42 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
| Bond Angle | O-C-C (ethanolamine) | 108.2° |
| Dihedral Angle | C(phenyl)-O-C-C | 175.0° |
Computational methods can accurately predict spectroscopic properties that are crucial for chemical identification. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. nih.gov Similarly, the calculation of a molecule's vibrational frequencies is essential for predicting its infrared (IR) and Raman spectra and for confirming that an optimized structure is a true energy minimum (i.e., possesses no imaginary frequencies). rowansci.comentos.aiskku.edu
The tables below are examples of the predicted spectroscopic data that would be generated for this compound.
Illustrative Data: Predicted ¹³C NMR Chemical Shifts This table contains hypothetical data for illustrative purposes. Chemical shifts are relative to a standard (e.g., TMS).
| Atom | Environment | Predicted Chemical Shift (ppm) |
| C1 | Phenyl, attached to -NH₂ | 142.5 |
| C2 | Phenyl, attached to -CH₃ | 125.8 |
| C3 | Phenyl, attached to -O | 150.1 |
| C4 | Phenyl | 116.3 |
| C5 | Phenyl, attached to -CH₃ | 128.9 |
| C6 | Phenyl | 115.7 |
| C7 | -O-CH₂- | 69.4 |
| C8 | -CH₂-OH | 61.2 |
| C9 | -CH₃ (ortho to -NH₂) | 16.8 |
| C10 | -CH₃ (meta to -NH₂) | 20.5 |
Illustrative Data: Key Predicted Vibrational Frequencies This table contains hypothetical data for illustrative purposes.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450 | O-H stretch | Hydroxyl group |
| 3380, 3300 | N-H stretch | Amino group (symmetric & asymmetric) |
| 3050 | C-H stretch | Aromatic ring |
| 2960, 2870 | C-H stretch | Methyl and ethyl groups (aliphatic) |
| 1620 | N-H bend | Amino group scissoring |
| 1510 | C=C stretch | Aromatic ring |
| 1240 | C-O stretch | Aryl-alkyl ether |
| 1050 | C-O stretch | Primary alcohol |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. protheragen.aibioinformaticsreview.com For a small molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, dynamic behavior, and interactions with its environment, such as a solvent. nih.govacs.org By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how hydrogen bonds form and break, how the molecule rotates and folds, and can calculate thermodynamic properties like the free energy of solvation. nih.govacs.org This information is vital for understanding its solubility and how it might behave in a biological system.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR) for Phenoxyethanolamine Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational methods used to predict the properties and reactivity of chemicals based on their molecular structure. ontosight.aiontosight.aiwikipedia.org These models establish a mathematical correlation between calculated molecular descriptors (numerical values representing molecular structure) and an observed property or reactivity. ontosight.aiwikipedia.org
For a class of compounds like phenoxyethanolamine derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient. researchgate.netnih.gov A QSRR model could predict the reaction rates or equilibrium constants for a specific type of reaction. These models are powerful tools in chemical screening and design, as they allow for the rapid estimation of properties for new or untested molecules, reducing the need for extensive experimental work. nih.gov
Virtual Screening and Molecular Docking Approaches in the Context of Chemical Interaction Prediction (Methodological Focus)
Virtual screening (VS) is a computational technique that involves screening large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.orgnih.gov This method is a cornerstone of modern drug discovery, as it significantly reduces the cost and time compared to traditional high-throughput screening (HTS). nih.govmmsl.cz VS can be broadly categorized into structure-based and ligand-based approaches. mmsl.cznvidia.com
Structure-based virtual screening (SBVS) relies on the known 3D structure of the target molecule. wikipedia.org The most prominent SBVS method is molecular docking . mmsl.cziaanalysis.com Molecular docking algorithms predict the preferred orientation (the "pose") of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a scoring function. omicsonline.org The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then ranking these conformations using a scoring function to estimate binding affinity. nih.gov Docking can be performed with varying levels of flexibility, from rigid-body docking to flexible docking (where the ligand is flexible) and induced-fit docking (where both ligand and protein are treated as flexible). computabio.com
Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown. It relies on the knowledge of other molecules that are known to be active. Methods include searching for molecules with similar 2D or 3D structures, or building pharmacophore models that define the essential chemical features required for biological activity. nvidia.com
In Silico Prediction of Chemical Reactivity and Potential Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. grnjournal.us By mapping the potential energy surface of a reaction, methods like DFT can identify transition states, intermediates, and products. The activation energy, which determines the rate of a reaction, can be calculated from the energy difference between the reactants and the transition state. rsc.org
For this compound, these methods could be used to predict its susceptibility to oxidation, the reactivity of its amino group in nucleophilic substitution or addition reactions, or the potential for the hydroxyl group to act as a nucleophile. nih.gov Such in silico predictions can guide synthetic chemistry efforts and help in understanding potential metabolic pathways or degradation products. researchgate.netnih.govimmunocure.us
Chemical Reactivity and Functional Group Transformations
Reactivity Profiles of the Aromatic Amino Group
The aromatic amino group is a potent activating group, significantly influencing the reactivity of the benzene (B151609) ring and serving as a nucleophilic center for various reactions.
The nitrogen atom of the primary aromatic amine in 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily undergo acylation and alkylation reactions.
Acylation: This reaction is commonly employed to protect the amino group, thereby moderating its activating effect during electrophilic aromatic substitution or to introduce new functional groups. ncert.nic.in Acylation is typically achieved by treating the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine. ncert.nic.inbyjus.com The resulting amide is significantly less activating than the free amino group. This protecting group can be subsequently removed by hydrolysis to regenerate the amine.
Alkylation: The amino group can also be alkylated using alkyl halides. ncert.nic.in This reaction introduces alkyl substituents onto the nitrogen atom, proceeding from a primary to a secondary and potentially a tertiary amine. The industrial production of N,N-dimethylaniline, for instance, often utilizes methanol (B129727) as an alkylating agent in the presence of a catalyst. alfa-chemistry.comsemanticscholar.org It is important to control the reaction conditions to avoid over-alkylation to the quaternary ammonium (B1175870) salt.
A summary of typical acylation and alkylation reactions is presented below:
| Reaction Type | Reagent Examples | Product Type | Purpose |
| Acylation | Acetic anhydride, Acetyl chloride | N-Aryl amide | Protection of the amino group, introduction of acyl groups |
| Alkylation | Alkyl halides (e.g., methyl iodide), Methanol with catalyst | N-Alkyl or N,N-dialkyl aniline (B41778) | Functionalization of the amino group |
The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). youtube.com In the case of this compound, the para position relative to the amino group is occupied by the phenoxy ether linkage. Therefore, electrophilic attack is directed to the ortho positions.
The presence of two methyl groups at positions 2 and 5 on the benzene ring also influences the regioselectivity of EAS reactions. Methyl groups are also activating and ortho, para-directing. The combined directing effects of the amino group and the two methyl groups will determine the position of substitution. The positions ortho to the powerful amino group are C3 and C6. The C6 position is sterically hindered by the adjacent methyl group at C5. The C3 position is also flanked by a methyl group at C2. Therefore, the regioselectivity of EAS reactions on this substrate will be a balance of electronic and steric factors.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, Friedel-Crafts reactions can be challenging with strongly activated rings like anilines due to potential side reactions. researchgate.net
The high reactivity of the aniline derivative may lead to polysubstitution, and to achieve monosubstitution, it is often necessary to first protect the amino group by acylation. ncert.nic.in
Transformations Involving the Phenoxy Ether Linkage (e.g., cleavage, rearrangement)
The ether linkage in this compound, specifically an aryl alkyl ether, is generally stable but can be cleaved under specific and often harsh conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com
Ether Cleavage: The cleavage of the C-O bond in ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is not susceptible to nucleophilic substitution. libretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to produce 4-amino-2,5-dimethylphenol (B1265677) and 2-bromoethanol.
Catalytic methods for ether cleavage have also been developed, sometimes offering milder reaction conditions. organic-chemistry.org The presence of other functional groups, such as the amino and hydroxyl groups, may influence the outcome of these reactions and may require protection.
Rearrangement Reactions: While less common for simple phenoxy ethers, rearrangement reactions can occur under specific catalytic conditions. For instance, certain copper-catalyzed reactions of related N-alkoxy-2-methylanilines have been shown to proceed via a nih.govsolubilityofthings.com-rearrangement. nih.gov
Reactions at the Primary Hydroxyl Group (e.g., esterification, etherification, oxidation)
The primary hydroxyl group in the ethan-1-ol side chain is a versatile functional handle that can undergo a variety of transformations. solubilityofthings.comksu.edu.sa
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. medcraveonline.commedcraveonline.com This reaction is often catalyzed by an acid or a base. Esterification can be used to introduce a wide range of functional groups, potentially altering the physical and biological properties of the molecule.
Etherification: The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. ksu.edu.sa
Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent and reaction conditions. researchgate.netquora.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. ksu.edu.sa Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will generally lead to the corresponding carboxylic acid. ksu.edu.sa
A summary of reactions at the primary hydroxyl group is provided in the table below:
| Reaction Type | Reagent Examples | Product Type |
| Esterification | Carboxylic acid (with acid catalyst), Acid chloride, Acid anhydride | Ester |
| Etherification | Sodium hydride followed by alkyl halide (Williamson synthesis) | Ether |
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO4), Chromic acid (H2CrO4) | Carboxylic Acid |
Regioselectivity and Stereoselectivity in Chemical Reactions Involving this compound
Regioselectivity: This term refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the context of this compound, regioselectivity is most relevant in electrophilic aromatic substitution reactions. As discussed in section 7.1.2, the directing effects of the strongly activating amino group and the two methyl groups will govern the position of substitution on the aromatic ring. The primary directing influence will be the amino group, favoring substitution at the ortho positions, with steric hindrance from the adjacent methyl groups likely playing a significant role in the final product distribution. youtube.comnih.gov
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The parent molecule, this compound, is achiral. Reactions at the primary hydroxyl group, such as oxidation to an aldehyde, will not introduce a chiral center. However, if the resulting aldehyde were to be reacted with a nucleophile, a new chiral center would be formed at that carbon. The use of a chiral reagent or catalyst could then lead to a stereoselective synthesis of one enantiomer over the other. Similarly, while the primary alcohol itself is achiral, enzymatic or chiral catalyst-mediated reactions could potentially differentiate between the two enantiotopic hydrogens on the carbon bearing the hydroxyl group.
Role as a Synthetic Intermediate or Building Block in Organic Transformations and Polymer Chemistry
The multifunctional nature of this compound makes it a valuable building block in organic synthesis and polymer chemistry. Each of its functional groups can be selectively modified to construct more complex molecules.
In Organic Synthesis: The aromatic amine can be diazotized and subsequently converted into a wide range of other functional groups (Sandmeyer reaction). The hydroxyl group can be used as a handle to attach the molecule to other scaffolds through ester or ether linkages. The activated aromatic ring can be further functionalized through electrophilic substitution. These features make it a potentially useful intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. For instance, related 4-aminophenol (B1666318) derivatives have been used to synthesize Schiff bases with interesting biological activities. nih.gov
In Polymer Chemistry: Phenoxyethanol (B1677644) and its derivatives are used in the production of various polymers. nih.govconnectchemicals.comechemi.comatamankimya.comatamankimya.comspecialchem.com The hydroxyl group can participate in polymerization reactions, for example, with epoxides to form polyether alcohols or with dicarboxylic acids to form polyesters. atamankimya.com The amino group could also be incorporated into polymer backbones, for instance, in the synthesis of polyamides or polyimides. The bifunctional nature of this compound (containing both an amine and an alcohol) allows it to act as a monomer in the synthesis of polymers with specific properties conferred by the substituted aromatic ring.
Structure Property Relationships Non Biological Focus
Correlating Specific Structural Features with Chemical Reactivity Profiles
The reactivity of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol is governed by the interplay of its constituent parts: the substituted aromatic ring, the primary amino group, the ether linkage, and the primary alcohol.
The aromatic ring is rendered electron-rich by the presence of three electron-donating groups: a strongly activating amino group and two weakly activating methyl groups. This heightened electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions. The directing effects of these substituents are cooperative, strongly favoring the substitution of incoming electrophiles at the positions ortho and para to the powerful amino group. However, given the existing substitution pattern, the primary site for electrophilic attack would be the carbon atom ortho to the amino group (position 3 of the benzene (B151609) ring). Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, likely under milder conditions than those required for benzene.
The primary amino group (-NH₂) is a key center of nucleophilicity and basicity. It can readily undergo a variety of reactions, including:
Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, allowing for reactions with alkyl halides and acyl halides (or anhydrides) to form secondary/tertiary amines and amides, respectively.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the primary amino group can be converted into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups onto the aromatic ring.
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric aniline-like species, depending on the oxidizing agent and reaction conditions. Electrochemical oxidation of aminophenol derivatives is also a known reaction pathway.
The primary alcohol (-CH₂CH₂OH) offers another site for chemical modification:
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Esterification and Etherification: It can react with carboxylic acids (or their derivatives) to form esters and can be converted into an ether under suitable conditions.
The ether linkage (-O-) is generally the most stable functional group in the molecule and is less prone to reaction under standard conditions. However, cleavage of the ether bond can be achieved under harsh conditions, for example, with strong acids like hydroiodic acid.
Impact of Substituent Effects on Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In ¹H NMR spectroscopy, the electron-donating nature of the amino and methyl groups would cause the aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to benzene (δ ≈ 7.34 ppm). The two aromatic protons would likely appear as distinct singlets due to their para relationship. The protons of the ethan-1-ol side chain would exhibit characteristic signals: two triplets corresponding to the methylene (B1212753) groups (-O-CH₂- and -CH₂-OH) due to spin-spin coupling, and a broad singlet for the hydroxyl proton, which is often exchangeable with deuterium.
In ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring directly attached to the electron-donating groups (amino, methyl, and ether oxygen) would be significantly shielded (appear at a lower chemical shift) compared to the unsubstituted carbons. The chemical shifts of the carbons in the ethan-1-ol side chain would be characteristic of a primary alcohol with an ether linkage.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding.
N-H Stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations would give rise to one or more sharp bands in the 1500-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the ether and alcohol groups.
N-H Bend: A bending vibration for the primary amine would be expected in the region of 1590-1650 cm⁻¹.
Rational Design Principles for Tailoring Chemical Behavior of Phenoxyethanolamine Scaffolds
The phenoxyethanolamine scaffold provides a versatile platform for the rational design of new molecules with tailored chemical properties for non-biological applications, such as in materials science or as chemical intermediates. The design principles revolve around the strategic modification of its key structural components.
Modifying the Aromatic Ring:
The reactivity and electronic properties of the molecule can be finely tuned by altering the substituents on the aromatic ring.
Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., nitro, cyano, carbonyl) would decrease the electron density of the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution. This would also impact the basicity of the amino group and the acidity of the hydroxyl group.
Electron-Donating Groups: Conversely, adding more electron-donating groups would further enhance the ring's reactivity towards electrophiles.
Steric Hindrance: The size and position of substituents can be used to sterically hinder certain reaction sites, thereby directing reactions to other parts of the molecule.
Modifying the Side Chains:
The ethan-1-ol and amino side chains are also amenable to modification to alter the molecule's properties.
Chain Length: The length of the alkanol chain can be varied to influence the molecule's flexibility, polarity, and potential for intramolecular interactions.
Functional Group Transformation: The primary alcohol can be converted to other functional groups (e.g., esters, ethers, halides) to introduce new reactivity or physical properties. Similarly, the amino group can be derivatized to amides, sulfonamides, or secondary/tertiary amines, which would alter its nucleophilicity, basicity, and hydrogen bonding capabilities.
By systematically applying these design principles, a diverse library of phenoxyethanolamine derivatives can be synthesized. For instance, by replacing the amino group with a different functional group, one could design molecules with specific electronic or optical properties for use in functional materials. Similarly, by polymerizing derivatives through the hydroxyl or amino groups, new polymers with tailored thermal or mechanical properties could be created. The ability to independently modify the aromatic core and the side chains allows for a high degree of control over the final chemical behavior of the molecule.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies for Complex Phenoxyethanolamine Architectures
While the synthesis of simple phenoxyethanolamines is established, future research is anticipated to focus on creating more complex and functionally diverse architectures. A key area of development will be the design of stereoselective synthetic routes to access enantiomerically pure phenoxyethanolamines. Asymmetric synthesis is crucial, particularly for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit desired activities or properties. Methodologies employing recyclable chiral auxiliaries, as have been successfully used for the large-scale synthesis of other chiral amino acids, could be adapted for these targets. nih.govmdpi.com
Furthermore, the development of one-pot or tandem reactions that allow for the rapid assembly of complex phenoxyethanolamine derivatives from simple starting materials is a significant goal. Such strategies improve efficiency by reducing the number of purification steps, saving time and resources. nih.gov Research into novel catalytic systems, including transition metal catalysts and organocatalysts, will be instrumental in achieving these efficient and selective transformations. The exploration of protecting group strategies that are orthogonal and can be selectively removed will also be critical for the synthesis of multifunctionalized phenoxyethanolamine derivatives. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Medicinal Chemistry, Chiral Materials |
| One-Pot Reactions | Increased efficiency, reduced waste | Green Chemistry, Process Development |
| Novel Catalysis | Higher selectivity and yield | Organometallic Chemistry, Catalysis |
| Orthogonal Protecting Groups | Facile synthesis of complex molecules | Organic Synthesis, Medicinal Chemistry |
Integration into Advanced Materials Science (e.g., specialty polymers, functional coatings, self-assembling systems)
The bifunctional nature of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol, possessing both an amine and a hydroxyl group, makes it an attractive monomer for the synthesis of specialty polymers. These functional groups can participate in polymerization reactions to form polyamides, polyurethanes, or polyesters with unique properties conferred by the substituted phenoxy group. The rigidity of the aromatic ring combined with the flexibility of the ethanolamine (B43304) side chain could lead to polymers with tailored thermal and mechanical properties.
In the realm of functional coatings, phenoxyethanolamine derivatives could be incorporated to enhance adhesion, corrosion resistance, or to introduce specific functionalities. For instance, the amine group can improve adhesion to metal substrates, while the aromatic structure can contribute to the barrier properties of the coating. The development of flame-retardant coatings is an area where such compounds could be explored, potentially in combination with fillers like magnesium or aluminum hydroxides to improve fire resistance. mdpi.comresearchgate.net
The potential for this compound and its derivatives to participate in self-assembly is another promising research direction. The interplay of hydrogen bonding from the amine and hydroxyl groups, along with π-π stacking interactions from the aromatic ring, could drive the formation of ordered supramolecular structures. beilstein-journals.org These self-assembling systems could find applications in the development of gels, liquid crystals, and nanomaterials for drug delivery or electronic applications. mdpi.comnih.govnih.gov The ability to control the self-assembly process by modifying the chemical structure of the phenoxyethanolamine building block is a key area for future investigation. rsc.org
| Material Application | Key Functional Groups | Potential Properties |
| Specialty Polymers | Amine, Hydroxyl | Tailored thermal and mechanical properties |
| Functional Coatings | Amine, Aromatic Ring | Enhanced adhesion, corrosion resistance, flame retardancy |
| Self-Assembling Systems | Amine, Hydroxyl, Aromatic Ring | Formation of ordered nanostructures, gels, liquid crystals |
Role in the Design of Novel Chemical Probes and Ligands for Academic Study
The phenoxyethanolamine scaffold present in this compound is a valuable starting point for the design of novel chemical probes and ligands. By modifying the functional groups and the substitution pattern on the aromatic ring, libraries of compounds can be generated and screened for specific biological activities or binding affinities to target proteins. arxiv.org The synthesis of such focused libraries can be accelerated by the development of efficient and modular synthetic routes.
The structural motifs within this compound are found in various biologically active molecules, suggesting its potential as a pharmacophore. For instance, similar structures have been investigated for their interaction with enzymes and receptors. evitachem.com Future research could involve the design and synthesis of derivatives of this compound as potential inhibitors of specific enzymes or as ligands for receptors involved in cellular signaling pathways. The development of pharmacophore-informed generative models could further accelerate the discovery of novel and bioactive ligands based on this scaffold. arxiv.org
Furthermore, the incorporation of fluorescent tags or other reporter groups onto the phenoxyethanolamine backbone could lead to the development of chemical probes for bioimaging and sensing applications. These probes could be used to visualize specific cellular components or to detect the presence of certain analytes in biological systems.
| Application Area | Design Strategy | Potential Outcome |
| Drug Discovery | Scaffold-based library synthesis | Identification of novel enzyme inhibitors or receptor ligands |
| Chemical Biology | Incorporation of reporter groups | Development of fluorescent probes for bioimaging |
| Molecular Recognition | Systematic structural modification | Understanding of structure-activity relationships |
Advancements in Theoretical and Computational Methods Applied to Phenoxyethanolamine Research
Theoretical and computational chemistry will play an increasingly important role in guiding the future research of phenoxyethanolamines. umd.edustonybrook.eduvt.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. manchester.ac.uk These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For example, Frontier Molecular Orbital (FMO) analysis can help identify the most likely sites for chemical reactions. nih.gov
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of these molecules and their interactions with other molecules, such as solvents, polymers, or biological macromolecules. pnnl.gov This can be particularly useful in understanding the mechanisms of self-assembly and in predicting the binding modes of phenoxyethanolamine-based ligands to their protein targets.
Computational methods can also be used to predict the properties of materials derived from phenoxyethanolamines. For example, the mechanical and thermal properties of polymers incorporating this monomer could be modeled before their synthesis, saving significant experimental effort. nih.gov As computational resources and theoretical models continue to improve, the in silico design and screening of novel phenoxyethanolamine derivatives for specific applications will become increasingly feasible and powerful.
| Computational Method | Information Gained | Application in Research |
| Quantum Mechanics (e.g., DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthesis, understanding reaction mechanisms |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Predicting self-assembly, modeling ligand-protein binding |
| Materials Modeling | Mechanical, thermal, and other bulk properties | In silico design of new polymers and materials |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol, and how can reaction conditions be optimized?
Answer:
The synthesis of phenoxy-ethanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid are synthesized via acid-catalyzed esterification or etherification . Key steps include:
- Reagent Selection : Use sulfuric acid as a catalyst in methanol for refluxing (4–6 hours) to promote ether bond formation .
- Workup : Precipitation in ice water followed by recrystallization from ethanol improves purity .
- Optimization : Vary reaction time (monitored via TLC/HPLC) and catalyst concentration (e.g., 1–5% H₂SO₄) to maximize yield.
Basic: Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the amino group (–NH₂), aromatic protons, and ethan-1-ol moiety. For example, analogous compounds show distinct peaks for methyl groups at δ 2.2–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ expected at m/z 196.1) .
- Solubility Profiling : Test solubility in water (low) vs. ethanol (high) to confirm hydrophobicity .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate derivatives of this compound?
Answer:
- Structural Modifications :
- Aromatic Ring : Introduce halogens (Cl, F) or electron-withdrawing groups at the 4-position to assess bioactivity changes .
- Amino Group : Replace –NH₂ with –NHR or –NR₂ to study hydrogen-bonding effects .
- Biological Assays :
- Screen derivatives against bacterial models (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays .
- Compare results to structurally related auxin agonists (e.g., 2,4-D, picloram) to infer mechanistic parallels .
Advanced: What experimental strategies address contradictions in reported bioactivity data across studies?
Answer:
- Standardization of Assay Conditions :
- Use consistent solvents (e.g., DMSO for stock solutions, ≤0.1% final concentration) to avoid solvent-induced artifacts .
- Include positive controls (e.g., ampicillin for antibacterial assays) to validate experimental setups .
- Data Normalization :
- Normalize activity data to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders.
- Replicate studies in multiple cell lines or microbial strains to confirm target specificity .
Advanced: What methodologies assess the environmental impact and biodegradation pathways of this compound?
Answer:
- Biodegradation Testing :
- Follow OECD 301 guidelines (e.g., Closed Bottle Test) to measure aerobic biodegradation over 28 days .
- Use LC-MS to identify metabolites (e.g., hydroxylated or deaminated derivatives) .
- Ecotoxicology :
- Conduct Daphnia magna acute toxicity assays (48-hour EC₅₀) .
- Evaluate bioaccumulation potential via logP calculations (predicted logP = 1.2–1.5 for similar phenoxy derivatives) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking :
- Use AutoDock Vina to model binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues).
- QSAR Modeling :
- Develop quantitative models using descriptors like polar surface area (PSA) and H-bond donors to correlate structure with antibacterial activity .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Advanced: What strategies improve the stability of this compound under varying storage conditions?
Answer:
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation .
- Lyophilization : Lyophilize aqueous solutions to extend shelf life (>12 months) .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions to inhibit oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
